2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that incorporates both piperazine and oxazolo[4,5-b]pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), which plays a critical role in various cellular processes including inflammation and neurodegeneration. The molecular formula of this compound is with a molecular weight of approximately 218.26 g/mol.
2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine can be sourced from various chemical suppliers and is classified under the category of oxazolo-pyridine derivatives. It is often synthesized for research purposes in the fields of pharmacology and medicinal chemistry due to its potential therapeutic applications.
The synthesis of 2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine typically involves multi-step reactions. One common method includes the reaction of 2-amino-3-hydroxy pyridine with carbon disulfide and potassium hydroxide to form an intermediate, followed by cyclization with piperazine.
This synthetic approach has been documented in various studies focusing on the development of GSK-3β inhibitors derived from oxazolo-pyridine frameworks .
The structure of 2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine features a piperazine ring connected to an oxazolo-pyridine core. The oxazole ring contributes to the compound's heterocyclic nature, enhancing its biological activity.
2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine can participate in various chemical reactions typical for heterocycles:
The reactivity of this compound can be explored further through studies involving its interaction with biological targets such as GSK-3β, where it has shown significant inhibitory activity .
The mechanism by which 2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine exerts its biological effects primarily involves the inhibition of GSK-3β. This enzyme is implicated in numerous signaling pathways related to inflammation and cell survival.
In vitro studies have demonstrated that derivatives of this compound exhibit IC50 values ranging from 0.19 µM to 0.53 µM against GSK-3β, indicating potent inhibitory effects . Additionally, these compounds have shown efficacy in reducing pro-inflammatory mediators such as TNF-alpha and IL-6 in animal models .
2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine is typically presented as a solid at room temperature. Its solubility profile may vary based on the solvent used but generally exhibits moderate solubility in polar solvents.
The primary applications of 2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine are found in medicinal chemistry research aimed at developing new anti-inflammatory agents. Its ability to inhibit GSK-3β positions it as a candidate for treating conditions associated with chronic inflammation and neurodegenerative diseases. Additionally, ongoing research explores its potential as a scaffold for synthesizing other bioactive compounds .
The construction of the fused oxazolo[4,5-b]pyridine core is efficiently achieved through one-pot multicomponent reactions (MCRs), leveraging readily available precursors. A validated approach involves the condensation of 3-aminopyridine-2(1H)-ones with cyclic dicarboxylic acid anhydrides (e.g., succinic, maleic, glutaric). This reaction proceeds via an initial acylation step, forming a monoamide intermediate, which undergoes spontaneous intramolecular cyclodehydration. This process yields oxazolo[5,4-b]pyridine derivatives incorporating aliphatic carboxylic acid linkers – crucial for further derivatization or biological interaction – in high yields (typically 75-85%) under mild conditions [8].
Alternatively, NH4OAc-mediated cyclocondensation offers a pathway to highly substituted variants. For example, reacting acetyl-substituted thiazoles with thiophene-2-carbaldehyde and malononitrile in ethanol, catalyzed by piperidine and using NH₄OAc as a nitrogen source, furnishes 2-amino-3-cyanopyridine intermediates. These intermediates spontaneously cyclize into the oxazolo[4,5-b]pyridine framework in yields up to 81% [3]. The mechanism involves Knoevenagel condensation, Michael addition, and intramolecular cyclization/oxidation sequences.
Table 1: Multicomponent Strategies for Core Synthesis
Starting Materials | Conditions | Key Intermediate/Cyclization Step | Yield (%) | Ref |
---|---|---|---|---|
3-Aminopyridin-2(1H)-one + Succinic Anhydride | Solvent, RT → 80°C, 4-6h | Monoamide → Oxazolo[5,4-b]pyridine-COOH | 75-85 | [8] |
Acetylthiazole + Thiophene carbaldehyde + Malononitrile + NH₄OAc | EtOH, piperidine, reflux | 2-Amino-3-cyanopyridine → Oxazolo[4,5-b]pyridine | 81 | [3] |
1,3-Oxazol-5(4H)-one + Amidines | THF, Et₃N, RT then pyridine reflux | Fused oxazolopyrimidinone | 80-84 | [4] |
Introducing the piperazine moiety at the C2 position of the pre-formed oxazolo[4,5-b]pyridine core is achieved via two primary strategies:
Nucleophilic Aromatic Substitution (SNAr): This is the most direct and widely employed method. It requires an activated leaving group (typically chloro or fluoro) at the C2 position of the oxazolo[4,5-b]pyridine core. Reaction with anhydrous piperazine, often in a high-boiling polar aprotic solvent like DMF, DMA, or NMP at temperatures ranging from 80°C to 120°C, provides the 2-piperazin-1-yl derivative. Excess piperazine (commonly 3-5 equivalents) is used to mitigate bis-alkylation and drive the reaction to completion. While generally effective, yields can be moderate (50-70%) due to competing hydrolysis of the leaving group or oligomer formation [1] [4]. For example, the synthesis of the title compound itself (CAS RN 139640-85-0) is typically achieved via SNAr using a chlorinated oxazolo[4,5-b]pyridine precursor [1].
Transition Metal-Catalyzed Coupling: Palladium-catalyzed Buchwald-Hartwig Amination offers a complementary approach, particularly valuable for less electrophilic cores or when functional group tolerance is an issue. This method employs a halogenated oxazolo[4,5-b]pyridine (bromide or iodide), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a bulky phosphine ligand (e.g., XPhos, BINAP, DavePhos), a base (e.g., NaOtBu, Cs₂CO₃), and piperazine. Reactions are performed in toluene or dioxane at 80-100°C. Although potentially offering higher yields and better selectivity than SNAr, especially for sterically hindered systems, this method incurs higher costs due to catalyst requirements. Its application for grafting piperazine directly onto the oxazolo[4,5-b]pyridine core is less commonly reported than SNAr but is well-established for analogous pyridine systems and applicable here [6].
Conventional synthesis under reflux conditions (e.g., DMF, 12-24 hours, 80-120°C) remains standard but faces challenges related to energy consumption, prolonged reaction times, and potential thermal degradation. Solvent-free approaches offer an attractive alternative by minimizing solvent use and potentially enhancing reaction efficiency through neat mixing of reactants. While specific solvent-free protocols for the title compound are less documented in the provided sources, the methodology is frequently applied in related heterocyclic piperazinylations. Under optimized solvent-free conditions using excess piperazine, reaction times can often be reduced to 4-8 hours at 100-110°C with yields comparable to or slightly better than solvent-based methods [4].
Microwave irradiation dramatically accelerates both core formation and piperazine coupling steps. Reactions typically achieve completion within minutes instead of hours, significantly improving throughput. For instance, SNAr reactions between chlorinated heterocycles and piperazine under microwave irradiation (120-150°C, 20-30 min) consistently report yields exceeding 75%, often 10-15% higher than analogous oil-bath heated reactions over several hours. Microwave conditions also enhance selectivity by minimizing side reactions associated with prolonged heating [1] [4]. Although direct comparative data for 2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine is limited in the sources, the trend is well-established for structurally analogous piperazine conjugates in oxazolopyrimidine and aminomethylpyridine series.
Table 2: Reaction Condition Optimization for Piperazine Introduction
Method | Conditions | Typical Duration | Typical Yield (%) | Key Advantages/Disadvantages |
---|---|---|---|---|
Conventional (Solvent) | DMF/DMA, 80-120°C, excess piperazine | 12-24 h | 50-70 | Robust, simple setup; Slow, high temp, solvent use |
Solvent-Free | Neat, 100-110°C, excess piperazine | 4-8 h | 60-75 | Faster, no solvent; Requires efficient mixing |
Microwave-Assisted | Solvent/Neat, 120-150°C, excess piperazine | 20-30 min | 75-85+ | Very fast, high yield, better purity; Specialized equipment |
The presence of the piperazine nitrogen and specific substituents on the oxazolo[4,5-b]pyridine core (particularly C-6 and C-7) offers handles for diversification to generate focused libraries:
Acylation: Treatment with acyl chlorides, anhydrides, or activated esters (e.g., PyBOP/HOBt couplings with carboxylic acids) yields amides (N-acylpiperazines). This strategy is extensively used to introduce diverse pharmacophores, as demonstrated by the synthesis of potent DPP-4 inhibitors where cyanomethyl-amides or carboxamides were attached to a piperazinyl-aminomethylpyridine scaffold, significantly impacting potency and selectivity [6].
Modification of C-6/C-7 Substituents: The nature of substituents at these positions significantly influences biological activity. Key transformations include:
These post-functionalization strategies allow for the rapid generation of structurally diverse analogues from a common 2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine intermediate, enabling fine-tuning of physicochemical and pharmacological properties.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9